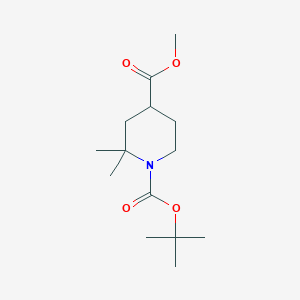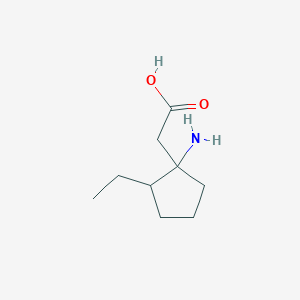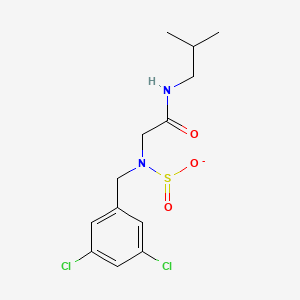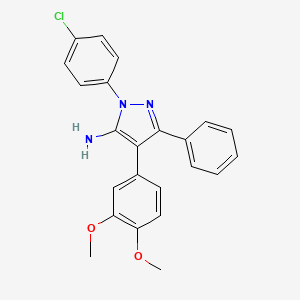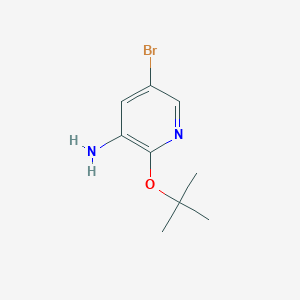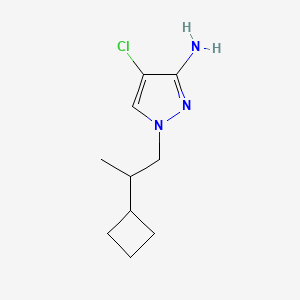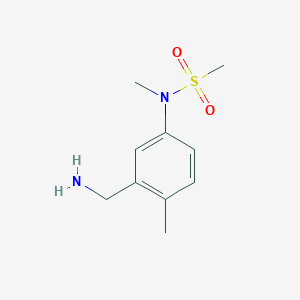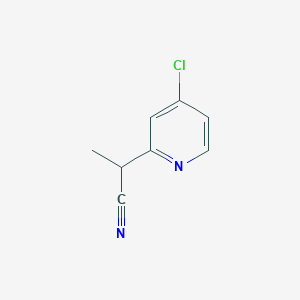
2-(4-Chloropyridin-2-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloropyridin-2-yl)propanenitrile is an organic compound with the molecular formula C8H7ClN2. It is a derivative of pyridine, featuring a nitrile group and a chlorine atom attached to the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloropyridin-2-yl)propanenitrile typically involves the reaction of 4-chloropyridine with a suitable nitrile precursor under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloropyridin-2-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate carbon-carbon bond formation.
Nucleophilic Reagents: Employed in substitution reactions to replace the chlorine atom with other functional groups.
Oxidizing and Reducing Agents: Utilized to modify the oxidation state of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex organic molecules .
Wissenschaftliche Forschungsanwendungen
2-(4-Chloropyridin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(4-Chloropyridin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine with similar chemical properties.
4-Chloropyridine: Another chlorinated pyridine derivative with comparable reactivity.
2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione: A compound with a similar pyridine core but different functional groups
Uniqueness
2-(4-Chloropyridin-2-yl)propanenitrile is unique due to its specific combination of a nitrile group and a chlorine atom on the pyridine ring. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H7ClN2 |
|---|---|
Molekulargewicht |
166.61 g/mol |
IUPAC-Name |
2-(4-chloropyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6(5-10)8-4-7(9)2-3-11-8/h2-4,6H,1H3 |
InChI-Schlüssel |
KGERQASBVDEAMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)C1=NC=CC(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


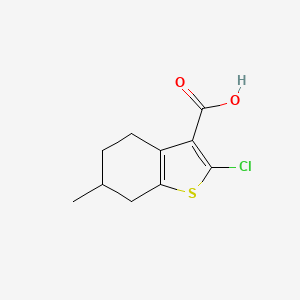
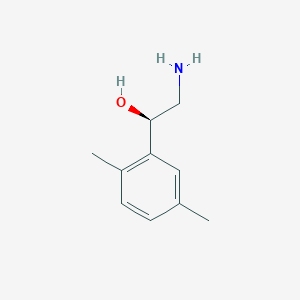
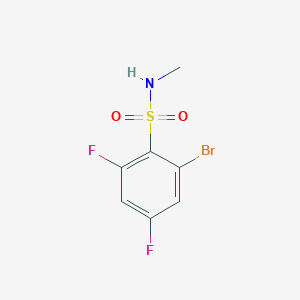
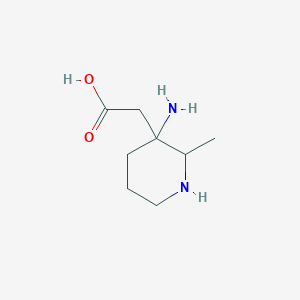
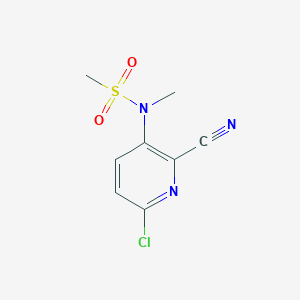
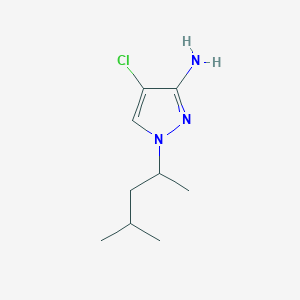
![1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068152.png)
